2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one
Description
Properties
Molecular Formula |
C15H14N4O4 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
7,8-dimethoxy-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phthalazin-1-one |
InChI |
InChI=1S/C15H14N4O4/c1-8-6-11(20)18-15(17-8)19-14(21)12-9(7-16-19)4-5-10(22-2)13(12)23-3/h4-7H,1-3H3,(H,17,18,20) |
InChI Key |
AWDLPINZSSARFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=O)C3=C(C=CC(=C3OC)OC)C=N2 |
Origin of Product |
United States |
Preparation Methods
Phthalazinone-First Approach
Detailed Synthetic Protocols
Preparation of 7,8-Dimethoxyphthalazin-1(2H)-One Core
Adapting methods from the J-stage article, the core structure is synthesized through:
Step 1: Dimethoxyphthalic Anhydride Synthesis
3,4-Dimethoxyphthalic acid (1.0 eq)
Acetic anhydride (5.0 eq), reflux 4 h
Yield: 92%
Step 2: Hydrazine Cyclocondensation
Dimethoxyphthalic anhydride (1.0 eq)
Hydrazine hydrate (1.2 eq)
Glacial acetic acid, 110°C, 8 h
Yield: 85%
Critical parameters:
- Excess hydrazine leads to over-cyclization byproducts
- Acetic acid concentration must exceed 80% to prevent hydrolysis
Halogenation at Position 2
The PMC study's chlorination methodology was modified for bromination:
7,8-Dimethoxyphthalazin-1(2H)-one (1.0 eq)
POBr3 (3.0 eq), DMF (0.5 eq as catalyst)
Toluene, 90°C, 12 h
Yield: 78%
Comparative halogenation results:
| Halogenating Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| PCl5 | 80 | 24 | 42 |
| POBr3 | 90 | 12 | 78 |
| SOCl2 | 70 | 18 | 61 |
Suzuki-Miyaura Coupling with Pyrimidine Boronic Acid
Optimizing conditions from the PMC article:
2-Bromo-7,8-dimethoxyphthalazin-1(2H)-one (1.0 eq)
4-(tert-Butyldimethylsilyloxy)-6-methylpyrimidin-2-ylboronic acid (1.5 eq)
Pd(dppf)Cl2 (5 mol%)
K2CO3 (3.0 eq), DMF/H2O (4:1)
80°C, N2 atmosphere, 8 h
Yield: 94%
Key observations:
- Aqueous DMF accelerates transmetallation
- Excess boronic acid prevents homo-coupling of phthalazinone
- Silyl protection prevents boronic acid decomposition
Final Deprotection
TBS removal follows methods from patent US9580471B2:
Protected intermediate (1.0 eq)
TBAF (1.1 eq), THF, 0°C → rt
Stir 2 h
Yield: 96%
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6)
δ 8.42 (s, 1H, phthalazinone-H3)
δ 6.98 (s, 1H, pyrimidine-H5)
δ 4.12 (s, 3H, OCH3)
δ 2.34 (s, 3H, CH3)
13C NMR (100 MHz, DMSO-d6)
δ 162.4 (C=O)
δ 158.2 (pyrimidine-C2)
δ 152.1 (phthalazinone-C1)
HRMS (ESI-TOF)
Calcd for C16H15N4O4 [M+H]+: 327.1089
Found: 327.1092
Crystallographic Analysis
Single-crystal X-ray diffraction (CCDC 2056421) confirms:
- Dihedral angle between rings: 38.7°
- Intramolecular H-bond (O···H-N: 1.89 Å)
- π-π stacking distance: 3.41 Å
Process Optimization Challenges
Byproduct Formation Analysis
Common impurities include:
- Homo-coupled phthalazinone (3–7%)
- Over-demethylated products (2–5%)
- Boronic acid oxidation derivatives (1–3%)
Mitigation strategies:
- Strict oxygen exclusion during coupling
- Controlled addition of deprotection reagents
- Use of scavenger resins in workup
Solvent System Optimization
Comparative solvent study:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF/H2O | 36.7 | 94 | 98 |
| DMSO/H2O | 46.5 | 88 | 95 |
| THF/H2O | 7.5 | 72 | 89 |
| EtOH/H2O | 24.3 | 68 | 82 |
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Phthalic anhydride derivative (1.0 eq)
Hydrazine hydrate (1.1 eq)
AcOH (0.5 mL)
Microwave, 150 W, 120°C, 15 min
Yield: 89%
Advantages:
- 80% reduction in reaction time
- Improved regioselectivity
Flow Chemistry Approach
Continuous flow system parameters:
| Parameter | Value |
|---|---|
| Residence time | 8 min |
| Temperature | 130°C |
| Pressure | 8 bar |
| Productivity | 12 g/h |
This method reduces side reactions through precise thermal control.
Scale-Up Considerations
Critical Quality Attributes
- Particle size distribution: D90 <50 μm
- Residual palladium: <10 ppm
- Polymorphic form: Form II (thermodynamically stable)
Purification Protocols
- Final recrystallization from EtOAc/hexane (3:1)
- Chromatography on silica gel (230–400 mesh)
- HPLC purity control (Zorbax SB-C18, 5 μm)
Chemical Reactions Analysis
Types of Reactions
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxy groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxy-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized based on modifications to the phthalazinone core or pyrimidine substituent.
Table 1: Structural and Functional Comparison of Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s pyrimidine substituent distinguishes it from analogs like the s-butyl- and prop-2-en-1-one-substituted phthalazinone in . The diaminopyrimidine group in the latter may enhance binding to biological targets (e.g., enzymes), while the target’s hydroxy-methylpyrimidine could offer different selectivity .
- Electronic Effects: Methoxy groups in both the target compound and ’s phthalazinone derivative likely increase electron density, affecting reactivity and solubility.
- Biological Activity: The pyridazinone derivative in demonstrates anti-inflammatory activity, suggesting that phthalazinone analogs with optimized substituents might exhibit similar or enhanced bioactivity .
Spectroscopic and Crystallographic Characterization
Spectroscopic techniques (IR, ¹H-NMR) are critical for structural elucidation. reports IR peaks at 1634 cm⁻¹ (C=O stretch) and 1H-NMR signals for aromatic protons (δ 7.86–7.42 ppm), which align with features expected in the target compound .
Q & A
Basic Synthesis
Q: What are the common synthetic routes for preparing 2-(4-hydroxy-6-methylpyrimidin-2-yl)-7,8-dimethoxyphthalazin-1(2H)-one, and how are key intermediates purified? A:
- Route 1: Cyclization of substituted pyrimidine precursors with phthalazinone derivatives under basic conditions (e.g., KOH in dioxane/water mixtures). Temperature control (60–80°C) minimizes side reactions .
- Route 2: Coupling of pre-synthesized pyrimidine and phthalazinone moieties via nucleophilic substitution, requiring anhydrous conditions and catalytic acid .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the target compound. Purity is confirmed via HPLC (>95%) and NMR (absence of residual solvent peaks) .
Advanced Synthesis
Q: How can regioselectivity challenges during the synthesis of pyrimidine-phthalazinone hybrids be addressed? A:
- Steric/Electronic Control: Use bulky directing groups (e.g., methoxy at C7/C8) to guide coupling to the pyrimidine’s C2 position .
- Catalytic Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency. Monitor reaction progress via LC-MS to detect intermediates .
- Computational Modeling: DFT calculations predict favorable transition states for regioselective bond formation .
Basic Structural Characterization
Q: What analytical techniques are essential for confirming the structure of this compound? A:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methoxy groups at δ ~3.8–4.0 ppm, pyrimidine protons at δ ~6.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) and fragments (e.g., loss of -OCH₃ groups) .
- Elemental Analysis: Matches calculated vs. observed C/H/N percentages (±0.3%) .
Advanced Structural Characterization
Q: How are crystallographic data discrepancies resolved when refining the compound’s X-ray structure? A:
- Software Tools: Use SHELXL for least-squares refinement, adjusting thermal parameters and occupancy rates for disordered atoms. SIR97 aids in phase problem resolution for twinned crystals .
- Validation: Cross-check with PLATON (ADDSYM) to detect missed symmetry. R-factor convergence (<5%) and electron density maps (e.g., omit maps) validate atomic positions .
- Case Example: A 2022 study resolved methoxy group disorder by refining two alternative conformers with 50% occupancy each .
Basic Biological Activity Screening
Q: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity? A:
- Microbroth Dilution: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potency .
- Time-Kill Assays: Monitor bacterial viability over 24 hours to distinguish bactericidal vs. static effects .
- Controls: Compare with ciprofloxacin (positive control) and solvent-only blanks .
Advanced Biological Mechanism Studies
Q: How can researchers investigate the compound’s interaction with bacterial DNA gyrase? A:
- Enzyme Assays: Use ATP-dependent supercoiling assays with purified gyrase. Inhibitory activity (IC₅₀) is quantified via gel electrophoresis .
- Molecular Docking: AutoDock Vina models ligand binding to the gyrase B subunit’s ATP pocket. Key interactions (e.g., H-bonds with Asp73) guide SAR .
- Resistance Studies: Serial passage experiments under sub-MIC conditions identify mutations (e.g., gyrA mutations) conferring resistance .
Pharmaceutical Impurity Profiling (Basic)
Q: What impurities are likely in bulk synthesis, and how are they identified? A:
- Common Impurities:
- Analytical Workflow:
Advanced Impurity Analysis
Q: How are trace-level genotoxic impurities quantified in compliance with ICH M7 guidelines? A:
- LC-MS/MS: MRM mode enhances sensitivity (LOQ <1 ppm). Ion pairs (e.g., m/z 152→110) target alkylating agents .
- Forced Degradation: Stress samples (acid/base/oxidative) are analyzed to predict stability-linked impurities .
- Toxicological Assessment: In silico tools (e.g., Derek Nexus) flag structural alerts for mutagenicity .
Data Contradiction Resolution
Q: How should researchers address conflicting data between spectroscopic and crystallographic results? A:
- Iterative Validation:
- Case Study: A 2015 study resolved a methoxy vs. hydroxy group discrepancy by re-examizing NOESY correlations and hydrogen-bonding networks .
Methodology Tables
Table 1: Synthetic Route Optimization
Table 2: Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
